Ethyl 4-bromobenzoate

Descripción

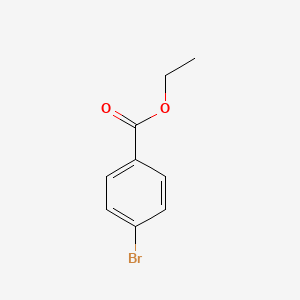

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIAFENWXIQIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064005 | |

| Record name | Benzoic acid, 4-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5798-75-4 | |

| Record name | Ethyl 4-bromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5798-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-bromobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005798754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-bromobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-bromo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-bromobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-BROMOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58G35541Q1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 4-bromobenzoate CAS number 5798-75-4

An In-Depth Technical Guide to Ethyl 4-bromobenzoate (CAS 5798-75-4): Properties, Synthesis, and Core Applications in Cross-Coupling Chemistry

Abstract

Ethyl 4-bromobenzoate (CAS 5798-75-4) is a pivotal aromatic ester that serves as a fundamental building block in modern organic synthesis. Characterized by the presence of a reactive carbon-bromine bond and an electron-withdrawing ester moiety, this compound is a highly versatile precursor for the construction of complex molecular architectures. Its stability and cost-effectiveness compared to iodo-analogs make it a preferred substrate in numerous palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering its physicochemical properties, robust synthesis protocols, and its central role in key transformations such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. By synthesizing technical data with field-proven insights, this document aims to be an essential resource for leveraging Ethyl 4-bromobenzoate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]

Compound Profile and Physicochemical Properties

Ethyl 4-bromobenzoate is a bifunctional organic molecule. The ethyl ester group is a relatively stable moiety, susceptible to hydrolysis under strong acidic or basic conditions, while the bromine atom at the para position of the benzene ring is the primary site of reactivity for carbon-carbon bond formation.[1] This structural arrangement makes it an ideal substrate for introducing a 4-(ethoxycarbonyl)phenyl group into a target molecule.

Table 1: Chemical Identifiers for Ethyl 4-bromobenzoate

| Identifier | Value |

|---|---|

| CAS Number | 5798-75-4[4] |

| IUPAC Name | ethyl 4-bromobenzoate[4] |

| Molecular Formula | C₉H₉BrO₂ |

| SMILES | CCOC(=O)c1ccc(Br)cc1 |

| InChIKey | XZIAFENWXIQIKR-UHFFFAOYSA-N |

| Synonyms | 4-Bromobenzoic acid ethyl ester, Ethyl p-bromobenzoate, 4-(Ethoxycarbonyl)-1-bromobenzene[1][4] |

Table 2: Physicochemical Properties of Ethyl 4-bromobenzoate

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 229.07 g/mol | [4] |

| Appearance | Colorless to light yellow clear liquid | [1][5] |

| Density | 1.403 g/mL at 25 °C | [5] |

| Boiling Point | ~131 °C at 14 mmHg | [5] |

| Refractive Index (n20/D) | 1.544 | [5] |

| Solubility | Moderately soluble in organic solvents (ethanol, ether); less soluble in water | [1][6] |

| Flash Point | >113 °C | |

Synthesis of Ethyl 4-bromobenzoate

The most direct and economically viable method for the industrial and laboratory-scale synthesis of Ethyl 4-bromobenzoate is the Fischer esterification of 4-bromobenzoic acid with ethanol.

Principle of Fischer Esterification

This classic reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol. The causality behind this choice is twofold: the starting materials are readily available and the reaction is highly reliable. An acid catalyst (commonly H₂SO₄) is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. To drive the equilibrium towards the product ester, an excess of the alcohol (ethanol) is typically used, in accordance with Le Châtelier's principle.

Caption: General workflow for the synthesis of Ethyl 4-bromobenzoate via Fischer Esterification.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a self-validating system; successful execution will yield a product with the physical and spectroscopic properties listed in this guide.

-

Reagents & Equipment:

-

4-bromobenzoic acid (1.0 equiv)

-

Anhydrous ethanol (5-10 equiv, serves as reactant and solvent)

-

Concentrated sulfuric acid (0.1-0.2 equiv, catalyst)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

-

-

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add 4-bromobenzoic acid and anhydrous ethanol. Stir the mixture to dissolve the solid.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the stirring solution. An exotherm may be observed.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

Work-up - Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing saturated sodium bicarbonate solution to neutralize the sulfuric acid and any unreacted 4-bromobenzoic acid. Causality: This step is crucial to remove acidic components that would complicate extraction and purification.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic layer. If a large amount of ethanol was used, much of the product may remain in the aqueous phase; in this case, reduce the volume of the reaction mixture by about half using a rotary evaporator before quenching. Extract the aqueous phase with an organic solvent like ethyl acetate or diethyl ether (2-3 times).

-

Work-up - Washing: Combine the organic extracts and wash sequentially with water and then brine. Causality: The brine wash helps to break any emulsions and removes the bulk of the water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a liquid and can be purified by vacuum distillation to yield pure Ethyl 4-bromobenzoate.[5]

-

Core Reactivity: A Hub for Cross-Coupling Reactions

The true value of Ethyl 4-bromobenzoate in drug development lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond is readily activated by a palladium(0) catalyst, initiating catalytic cycles that form new C-C bonds.

The Suzuki-Miyaura Coupling

The Suzuki reaction is a cornerstone transformation for the synthesis of biaryl compounds, a common motif in pharmaceuticals.[7] Ethyl 4-bromobenzoate is an excellent substrate, offering a balance between reactivity and cost.[2] While less reactive than its iodo-counterpart, its stability and lower price point often make it the more practical choice for large-scale synthesis.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][8]

-

Detailed Experimental Protocol: Suzuki Coupling with Phenylboronic Acid [2] This protocol is adapted from literature procedures for aryl bromides.[2]

-

Inert Atmosphere: In a glovebox or under an inert atmosphere (Argon/Nitrogen), add Ethyl 4-bromobenzoate (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv) to a Schlenk tube. Causality: An inert atmosphere is critical as the Pd(0) active catalyst is oxygen-sensitive. The ligand (SPhos) stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.

-

Solvent Addition: Add a degassed solvent system, such as toluene and water (e.g., 10:1 ratio).

-

Reaction: Seal the tube and heat the reaction mixture (e.g., 100 °C) with vigorous stirring. Monitor progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

-

The Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for C-C bond formation.[9] Ethyl 4-bromobenzoate can be effectively coupled with various alkenes, such as acrylates or styrenes, to generate valuable intermediates.[10]

Caption: Interconnected Palladium and Copper cycles in the Sonogashira reaction. [11][12]

-

General Experimental Protocol: Sonogashira Coupling [13] 1. Setup: To a solution of Ethyl 4-bromobenzoate (1.0 equiv) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper co-catalyst (e.g., CuI, 1-3 mol%). 2. Reagents: Add an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv), which often serves as a co-solvent. 3. Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) to the mixture. 4. Reaction: Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC. 5. Work-up & Purification: Dilute the reaction mixture with an organic solvent and filter through celite to remove catalysts. Wash the filtrate with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the ethyl 4-(alkynyl)benzoate product.

Spectroscopic Characterization

Validation of synthesis and subsequent reactions requires accurate spectroscopic analysis. The following are characteristic data for Ethyl 4-bromobenzoate.

Table 3: Key Spectroscopic Data for Ethyl 4-bromobenzoate

| Technique | Characteristic Signals | Source(s) |

|---|---|---|

| ¹H NMR | δ (ppm) ~7.8-7.9 (d, 2H, Ar-H ortho to CO₂Et), ~7.6 (d, 2H, Ar-H ortho to Br), ~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃) | [14][15] |

| ¹³C NMR | Expected signals for 7 unique carbons: ~165 (C=O), ~131-132 (Ar-C), ~130 (Ar-C), ~61 (-OCH₂), ~14 (-CH₃) | [4] |

| IR (Infrared) | ν (cm⁻¹) ~1720 (strong, C=O ester stretch), ~1270 & ~1100 (C-O stretches), C-Br stretch in fingerprint region | [4][16] |

| Mass Spec (EI) | m/z 228/230 (M⁺, isotopic pattern for Br), 200/202 ([M-C₂H₄]⁺), 183/185 ([M-OC₂H₅]⁺), 155/157, 127 | [4][17]|

Safety, Handling, and Storage

As a laboratory chemical, proper handling of Ethyl 4-bromobenzoate is essential to ensure personnel safety and experimental integrity.

-

Hazard Profile: The compound is classified as a skin and eye irritant and may cause respiratory irritation. It is also toxic to aquatic life with long-lasting effects. [18][19][20] Table 4: GHS Hazard Information

Code Hazard Statement H315 Causes skin irritation. [18][20] H319 Causes serious eye irritation. [18][20] H335 May cause respiratory irritation. [18][20] | H411 | Toxic to aquatic life with long lasting effects. [20]|

-

Handling & PPE:

-

Use only in a well-ventilated area, preferably within a chemical fume hood. [19] * Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [18][19] * Avoid inhalation of vapors and contact with skin and eyes. [18]

-

-

Storage:

Conclusion

Ethyl 4-bromobenzoate is more than a simple chemical intermediate; it is a strategic and enabling building block for modern synthetic chemistry. Its robust and scalable synthesis, coupled with its predictable reactivity in the "big three" cross-coupling reactions—Suzuki, Heck, and Sonogashira—cements its role as a go-to resource in the synthesis of complex molecules. For professionals in drug discovery and materials science, a thorough understanding of its properties, reaction protocols, and handling is a prerequisite for innovation and success.

References

-

PrepChem.com. Synthesis of ethyl 2-amino-4-bromobenzoate. [Link]

-

PubChem - NIH. Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043. [Link]

-

DEHONG. Bulk Ethyl 4-Bromobenzoate. [Link]

-

GTI Laboratory Supplies. Ethyl 4-bromobenzoate, 99.3%, for synthesis, Certified® 30g. [Link]

-

ChemSynthesis. ethyl 4-bromobenzoate - 5798-75-4. [Link]

-

NIST WebBook. Benzoic acid, 4-bromo-, ethyl ester. [Link]

-

Wikipedia. Heck reaction. [Link]

-

NIST WebBook. Benzoic acid, 4-bromo-, ethyl ester - Mass spectrum. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

NROChemistry. Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

ACS Publications - The Journal of Organic Chemistry. Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. [Link]

-

Chemistry LibreTexts. Heck Reaction. [Link]

Sources

- 1. CAS 5798-75-4: Ethyl 4-bromobenzoate | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. ycdehongchem.com [ycdehongchem.com]

- 4. Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-bromobenzoate | 5798-75-4 [chemicalbook.com]

- 6. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. Heck Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 14. Ethyl 4-bromobenzoate(5798-75-4) 1H NMR [m.chemicalbook.com]

- 15. rsc.org [rsc.org]

- 16. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]

- 17. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]

- 18. fishersci.com [fishersci.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. 5798-75-4 Cas No. | Ethyl 4-bromobenzoate | Apollo [store.apolloscientific.co.uk]

- 21. cdhfinechemical.com [cdhfinechemical.com]

Ethyl 4-bromobenzoate physical properties

An In-Depth Technical Guide to the Physical Properties of Ethyl 4-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-bromobenzoate is a pivotal intermediate in organic synthesis, particularly within the pharmaceutical and materials science sectors. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and quality control. This technical guide provides a comprehensive overview of the key physical characteristics of Ethyl 4-bromobenzoate, supported by detailed experimental protocols for their determination. The methodologies are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical applicability for researchers and drug development professionals.

Introduction: The Significance of Ethyl 4-bromobenzoate

Ethyl 4-bromobenzoate, with the chemical formula C₉H₉BrO₂, is an ester of 4-bromobenzoic acid and ethanol.[1][2] Its structure, featuring a bromine atom on the phenyl ring, makes it a versatile building block in cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The ester functional group also allows for a variety of chemical transformations. Given its role in synthesis, a precise knowledge of its physical properties is not merely academic; it is a prerequisite for reproducible and scalable chemical processes.

Core Physical Properties of Ethyl 4-bromobenzoate

The physical properties of a compound dictate its behavior under various conditions and are crucial for process design, purification, and storage. The key physical properties of Ethyl 4-bromobenzoate are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₂ | [1][2][3] |

| Molecular Weight | 229.07 g/mol | [1][2][3][4] |

| CAS Number | 5798-75-4 | [1][3][5] |

| Appearance | Clear colorless to yellow liquid | [6][7] |

| Melting Point | 18 °C | [2][8] |

| Boiling Point | 262-264 °C (at 760 mmHg) 131 °C (at 14 mmHg) | [2][4][8] |

| Density | 1.403 - 1.430 g/mL at 25 °C | [2][4][8] |

| Refractive Index (n20/D) | 1.544 - 1.548 | [2][4][6][8] |

| Solubility | Slightly soluble in water; soluble in polar solvents | [2] |

| Flash Point | >110 °C (>230 °F) | [2][8] |

Experimental Determination of Physical Properties

The accurate determination of physical properties is the cornerstone of chemical characterization. The following section details the standard experimental protocols for measuring the key physical parameters of Ethyl 4-bromobenzoate.

Melting Point Determination

The melting point is a critical indicator of purity. For a substance like Ethyl 4-bromobenzoate with a melting point near room temperature, a precise and controlled method is essential.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of solid Ethyl 4-bromobenzoate is introduced into a capillary tube, sealed at one end, to a height of 2-3 mm. The sample must be dry and finely powdered to ensure uniform heat distribution.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating Rate: The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is the end of the range. A narrow melting range (typically < 1 °C) is indicative of high purity.

Figure 1: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is another fundamental physical property that provides information about the volatility of a substance. Since Ethyl 4-bromobenzoate can be distilled under reduced pressure to prevent decomposition, both atmospheric and vacuum distillation methods are relevant.

Methodology: Distillation

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed so that the top of the bulb is level with the side arm of the distillation flask.

-

Heating: The distillation flask is heated using a heating mantle. Boiling chips are added to ensure smooth boiling.

-

Equilibrium: The liquid is heated until it boils and the vapor condenses on the thermometer bulb. The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading, is the boiling point.

-

Vacuum Distillation: For boiling point determination at reduced pressure, a vacuum pump is connected to the apparatus, and the pressure is monitored with a manometer. The observed boiling point is then recorded along with the corresponding pressure.

Density Measurement

Density is a measure of mass per unit volume and is an important parameter for solvent selection and reaction stoichiometry calculations.

Methodology: Pycnometer

-

Pycnometer Calibration: A pycnometer (a flask with a specific volume) is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again to determine its exact volume.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with Ethyl 4-bromobenzoate at the same temperature.

-

Calculation: The pycnometer is weighed again, and the density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Figure 2: Workflow for Density Measurement using a Pycnometer.

Refractive Index Measurement

The refractive index is the ratio of the speed of light in a vacuum to its speed in a substance. It is a highly sensitive property that can be used to identify a substance and assess its purity.

Methodology: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of Ethyl 4-bromobenzoate are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Spectroscopic Characterization

Spectroscopic techniques provide information about the molecular structure and functional groups present in a compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups in a molecule. The IR spectrum of Ethyl 4-bromobenzoate shows characteristic absorption bands for the ester carbonyl group (C=O) and the C-Br bond.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number and types of hydrogen atoms in a molecule and their chemical environment. The ¹H NMR spectrum of Ethyl 4-bromobenzoate is expected to show signals corresponding to the ethyl group and the aromatic protons.[12][13][14]

Safety and Handling

Ethyl 4-bromobenzoate is classified as an irritant, causing skin and serious eye irritation.[2][15] It may also cause respiratory irritation.[15][16] Therefore, appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[17] It should be used in a well-ventilated area or a fume hood.[18] For detailed safety information, refer to the Safety Data Sheet (SDS).[15][19]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of Ethyl 4-bromobenzoate and the experimental methodologies for their determination. A thorough understanding and accurate measurement of these properties are critical for the successful application of this important chemical intermediate in research and development. The provided protocols and underlying principles are intended to serve as a valuable resource for scientists and professionals in the field.

References

-

Stenutz. ethyl 4-bromobenzoate. [Link]

-

PubChem. Ethyl 4-bromobenzoate. [Link]

-

ChemSynthesis. ethyl 4-bromobenzoate. [Link]

-

Carl ROTH. Ethyl 4-bromobenzoate, 50 g. [Link]

-

LookChem. Reliable Chemical Trading Partner, Professional Ethyl 4-bromobenzoate Supply. [Link]

-

GTI Laboratory Supplies. Ethyl 4-bromobenzoate, 99.3%, for synthesis, Certified® 30g. [Link]

-

NIST WebBook. Benzoic acid, 4-bromo-, ethyl ester. [Link]

-

SpectraBase. Ethyl 4-bromobenzoate [FTIR] - Spectrum. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Ethyl 4-bromobenzoate, 99% 10 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 4-bromobenzoate 98 5798-75-4 [sigmaaldrich.com]

- 5. CAS RN 5798-75-4 | Fisher Scientific [fishersci.fi]

- 6. A11365.30 [thermofisher.com]

- 7. Ethyl 4-bromobenzoate | 5798-75-4 [chemicalbook.com]

- 8. 5798-75-4 CAS MSDS (Ethyl 4-bromobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Ethyl 4-bromobenzoate(5798-75-4) IR Spectrum [chemicalbook.com]

- 10. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Ethyl 4-bromobenzoate(5798-75-4) 1H NMR [m.chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. ETHYL 3-BROMOBENZOATE(24398-88-7) 1H NMR spectrum [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. 5798-75-4 Cas No. | Ethyl 4-bromobenzoate | Apollo [store.apolloscientific.co.uk]

- 17. 4-溴苯甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. cdhfinechemical.com [cdhfinechemical.com]

Ethyl 4-bromobenzoate chemical structure and formula

An In-depth Technical Guide to Ethyl 4-bromobenzoate: Structure, Properties, Synthesis, and Applications

Introduction

Ethyl 4-bromobenzoate is a pivotal intermediate in the landscape of organic synthesis, particularly within pharmaceutical and materials science research. As a para-substituted aromatic ester, its structure offers two distinct points for chemical modification: the reactive carbon-bromine bond on the aromatic ring and the ester functionality. This dual reactivity makes it a versatile building block for constructing more complex molecular architectures. This guide, prepared for researchers and drug development professionals, provides a comprehensive technical overview of Ethyl 4-bromobenzoate, moving from its fundamental chemical identity to its practical applications, with an emphasis on the underlying principles that govern its synthesis and characterization.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is the foundation of reproducible science. Ethyl 4-bromobenzoate is systematically named and cataloged through various identifiers.

Core Identifiers

A summary of the key identifiers for Ethyl 4-bromobenzoate is presented below.

| Identifier | Value |

| IUPAC Name | ethyl 4-bromobenzoate[1] |

| CAS Number | 5798-75-4[1][2][3] |

| Molecular Formula | C₉H₉BrO₂[1][2][4] |

| Molecular Weight | 229.07 g/mol [1][2][3] |

| InChI Key | XZIAFENWXIQIKR-UHFFFAOYSA-N[1][5] |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)Br[1] |

| Synonyms | 4-Bromobenzoic acid ethyl ester, Ethyl p-bromobenzoate[1][3][6] |

Molecular Structure

The structure consists of a central benzene ring substituted at the 1 and 4 (para) positions with an ethoxycarbonyl group (-COOEt) and a bromine atom (-Br), respectively. This arrangement dictates its chemical behavior, with the electron-withdrawing nature of both the ester and the bromine influencing the reactivity of the aromatic ring.

Sources

- 1. Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. fishersci.fi [fishersci.fi]

- 4. echemi.com [echemi.com]

- 5. Ethyl 4-bromobenzoate(5798-75-4) 1H NMR spectrum [chemicalbook.com]

- 6. Ethyl 4-Bromobenzoate | 5798-75-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to Ethyl 4-bromobenzoate

This guide provides a comprehensive technical overview of Ethyl 4-bromobenzoate, a key building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, characterization, and applications, underpinned by field-proven insights and authoritative references.

Introduction: The Versatility of a Halogenated Ester

Ethyl 4-bromobenzoate (C₉H₉BrO₂) is an aromatic ester that holds significant importance as a versatile intermediate in the synthesis of a wide array of organic compounds.[1] Its structure, featuring a bromine atom at the para position of the benzene ring and an ethyl ester group, provides two distinct reactive sites. This duality allows for a broad range of chemical transformations, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and novel materials.[1][2] The electron-withdrawing nature of the bromo and ester substituents influences the reactivity of the aromatic ring, making it a subject of interest in mechanistic studies and a reliable component in multi-step synthetic pathways.[3]

Physicochemical Properties and Molecular Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. Ethyl 4-bromobenzoate is a clear, colorless to yellow liquid at room temperature.[3]

Table 1: Key Physicochemical Properties of Ethyl 4-bromobenzoate

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₂ | [4][5][6] |

| Molecular Weight | 229.07 g/mol | [3][4][5][7] |

| CAS Number | 5798-75-4 | [3][5][7][8] |

| Appearance | Clear colorless to yellow liquid | [3] |

| Density | 1.403 g/mL at 25 °C | [3][9][10] |

| Boiling Point | 262-264 °C | [7][11] |

| 131 °C at 14 mmHg | [3][9][12] | |

| Melting Point | 18 °C | [7][10][13] |

| Flash Point | >110 °C (>230 °F) | [3][7] |

| Refractive Index (n20/D) | 1.544 - 1.547 | [3][7][9] |

| Solubility | Slightly soluble in water; soluble in polar organic solvents. | [7][13] |

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions. For Ethyl 4-bromobenzoate, this value is precisely 229.07 g/mol .[3][4][5][7] This figure is consistently reported across major chemical databases and supplier specifications.[8][9][12]

Synthesis of Ethyl 4-bromobenzoate: The Fischer Esterification

The most common and industrially scalable method for synthesizing Ethyl 4-bromobenzoate is the Fischer esterification of 4-bromobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[14][15] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, or the water formed during the reaction is removed.[14][16]

Reaction Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps.[15][16]

Figure 1: Simplified workflow of the Fischer esterification mechanism.

Experimental Protocol

The following is a representative laboratory-scale procedure for the synthesis of Ethyl 4-bromobenzoate.

Materials:

-

4-bromobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Dichloromethane (or other suitable organic solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromobenzoic acid in an excess of absolute ethanol.[17]

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[17]

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[18]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure.[18]

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[17][18]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.[17]

-

Concentrate the filtrate under reduced pressure to yield the crude Ethyl 4-bromobenzoate.

-

Purify the product by vacuum distillation or column chromatography if necessary.[19]

Analytical Characterization

The identity and purity of synthesized Ethyl 4-bromobenzoate are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Ethyl 4-bromobenzoate.

-

¹H NMR (400 MHz, CDCl₃): The spectrum is characterized by a triplet at approximately 1.38 ppm corresponding to the methyl protons (-CH₃) and a quartet at around 4.36 ppm from the methylene protons (-CH₂-) of the ethyl group. The aromatic protons appear as two doublets in the range of 7.55-7.89 ppm.[20]

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the aromatic ring (with the carbon attached to the bromine showing a distinct chemical shift), and the carbons of the ethyl group.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[21] The IR spectrum of Ethyl 4-bromobenzoate will exhibit a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester group.[22][23] Other characteristic peaks include those for C-O stretching and C-H stretching of the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of Ethyl 4-bromobenzoate shows a molecular ion peak (M⁺) at m/z 228 and another peak at m/z 230 of nearly equal intensity, which is characteristic of the presence of a bromine atom due to its two isotopes (⁷⁹Br and ⁸¹Br).[4][24][25] The base peak is typically observed at m/z 183, corresponding to the loss of the ethoxy group (-OCH₂CH₃).[4][26]

Figure 2: Primary fragmentation pathway of Ethyl 4-bromobenzoate in Mass Spectrometry.

Applications in Research and Drug Development

Ethyl 4-bromobenzoate serves as a crucial starting material in the synthesis of more complex molecules. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide.[3] This versatility makes it an important intermediate in the synthesis of various pharmaceuticals, including potential therapeutic agents.[2]

Safety and Handling

Ethyl 4-bromobenzoate is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][27] It may cause skin and serious eye irritation, as well as respiratory irritation.[7][11] All work should be conducted in a well-ventilated fume hood.[27] Store the compound in a cool, dry place away from incompatible materials.[27] In case of accidental release, contain the spillage with an inert absorbent material and dispose of it as hazardous waste.[27][28]

Conclusion

Ethyl 4-bromobenzoate, with a molecular weight of 229.07 g/mol , is a cornerstone intermediate in modern organic synthesis. Its well-defined physicochemical properties, straightforward synthesis via Fischer esterification, and versatile reactivity make it an indispensable tool for researchers and scientists in the pharmaceutical and chemical industries. A thorough understanding of its characteristics, as detailed in this guide, is essential for its safe and effective utilization in the development of novel compounds and drug candidates.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22043, Ethyl 4-bromobenzoate. Retrieved from [Link]

-

PrepChem (n.d.). Synthesis of ethyl 2-amino-4-bromobenzoate. Retrieved from [Link]

-

Carl ROTH (n.d.). Ethyl 4-bromobenzoate. Retrieved from [Link]

-

DEHONG (n.d.). Bulk Ethyl 4-Bromobenzoate. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). Benzoic acid, 4-bromo-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). Benzoic acid, 4-bromo-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry (n.d.). Supporting information. Retrieved from [Link]

-

SpectraBase (n.d.). Ethyl 4-bromobenzoate. Retrieved from [Link]

-

ChemSynthesis (2025). ethyl 4-bromobenzoate. Retrieved from [Link]

-

GTI Laboratory Supplies (n.d.). Ethyl 4-bromobenzoate, 99.3%, for synthesis, Certified® 30g. Retrieved from [Link]

-

Chemistry LibreTexts (2023). Fischer Esterification. Retrieved from [Link]

-

Organic Chemistry Portal (n.d.). Fischer Esterification. Retrieved from [Link]

-

Master Organic Chemistry (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

OperaChem (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

Sources

- 1. ycdehongchem.com [ycdehongchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Ethyl 4-bromobenzoate | 5798-75-4 [chemicalbook.com]

- 4. Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Ethyl 4-Bromobenzoate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. Ethyl 4-bromobenzoate, 99% 10 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 5798-75-4|Ethyl 4-bromobenzoate|BLD Pharm [bldpharm.com]

- 9. 4-溴苯甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 5798-75-4 Cas No. | Ethyl 4-bromobenzoate | Apollo [store.apolloscientific.co.uk]

- 12. 5798-75-4 CAS MSDS (Ethyl 4-bromobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Fischer Esterification [organic-chemistry.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 18. benchchem.com [benchchem.com]

- 19. Ethyl 4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

- 20. Ethyl 4-bromobenzoate(5798-75-4) 1H NMR [m.chemicalbook.com]

- 21. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]

- 22. Ethyl 4-bromobenzoate(5798-75-4) IR Spectrum [chemicalbook.com]

- 23. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]

- 24. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]

- 25. spectrabase.com [spectrabase.com]

- 26. ETHYL 3-BROMOBENZOATE(24398-88-7) 1H NMR [m.chemicalbook.com]

- 27. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 28. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-bromobenzoate: Melting and Boiling Point Analysis

Introduction

Ethyl 4-bromobenzoate (CAS No. 5798-75-4; Molecular Formula: C₉H₉BrO₂) is a key aromatic ester widely utilized as a building block in organic synthesis.[1][2] Its utility in the synthesis of more complex molecules, including active pharmaceutical ingredients, makes a thorough understanding of its physical properties essential for process optimization, purification, and reaction control.[3][4] This guide provides a detailed examination of the melting and boiling points of Ethyl 4-bromobenzoate, grounded in the principles of physical organic chemistry and supported by established experimental protocols. We will explore the causality behind its phase transition temperatures, the methodologies for their accurate determination, and the practical implications for laboratory and industrial applications.

Core Physicochemical Properties

The physical state and phase transition temperatures of a compound are dictated by its molecular structure and the resulting intermolecular forces. Ethyl 4-bromobenzoate's properties are a direct consequence of its aromatic ring, the halogen substituent, and the ester functional group.

Data Summary

A compilation of reported physical properties for Ethyl 4-bromobenzoate is presented below. It is critical to note the pressure dependence of the boiling point, a common source of discrepancy in literature values if not properly contextualized.

| Property | Value | Source(s) |

| CAS Number | 5798-75-4 | [1][5][6] |

| Molecular Formula | C₉H₉BrO₂ | [1][6] |

| Molecular Weight | 229.07 g/mol | [1][6] |

| Appearance | Clear, colorless to light yellow liquid | [2][3][4] |

| Melting Point | 18 °C | [3][5][6][7][8][9][10] |

| Boiling Point | 262-264 °C (at atmospheric pressure) | [7][11] |

| 129-131 °C (at 14 mmHg) | [2][3][4][5][6][9][10][12] | |

| Density | ~1.403 - 1.43 g/mL at 25 °C | [5][6][11] |

| Refractive Index (n²⁰/D) | ~1.544 - 1.548 | [5][6][13] |

| Solubility | Insoluble in water | [2][8][10] |

The Molecular Basis for Phase Transitions

The energy required to transition a substance from a solid to a liquid (melting) or from a liquid to a gas (boiling) is used to overcome the intermolecular forces holding the molecules together. For Ethyl 4-bromobenzoate, these forces are a combination of London dispersion forces and dipole-dipole interactions.

-

London Dispersion Forces: These temporary, induced dipoles are present in all molecules. Their strength increases with the size of the molecule and the surface area available for interaction.[14][15][16] The presence of a benzene ring and nine carbon atoms gives Ethyl 4-bromobenzoate a significant molecular size, leading to substantial dispersion forces.

-

Dipole-Dipole Interactions: The electronegativity difference between carbon and oxygen in the ester group (C=O) and between carbon and bromine (C-Br) creates permanent molecular dipoles. These polar regions lead to electrostatic attractions between adjacent molecules, which are stronger than dispersion forces alone.[14]

The melting point is influenced not only by the strength of these forces but also by how efficiently the molecules can pack into a solid crystal lattice.[15][16] The boiling point is primarily a function of the strength of intermolecular forces that must be overcome for molecules to escape into the vapor phase.[15][16]

Caption: Relationship between molecular structure, intermolecular forces, and phase transitions.

In-depth Analysis of Transition Points

Melting Point: 18 °C

The melting point of 18 °C is just below typical room temperature, explaining why Ethyl 4-bromobenzoate is often encountered as a liquid.[3][7][8] This relatively low melting point for an aromatic compound of its size indicates that while the intermolecular forces are significant, the molecular shape does not allow for exceptionally efficient crystal packing. The para substitution pattern (1,4-disubstitution) on the benzene ring imparts a degree of linearity and symmetry, which generally favors better packing compared to ortho or meta isomers. However, the ethyl group's flexibility can disrupt perfect lattice formation, lowering the energy required to break the solid structure.

Boiling Point: Atmospheric vs. Vacuum

The boiling point is a clearer indicator of the strength of intermolecular forces.

-

Atmospheric Boiling Point (262-264 °C): This high temperature reflects the substantial energy needed to overcome the combined London dispersion and dipole-dipole forces for the molecules to enter the gas phase at standard pressure.[7][11]

-

Boiling Point at Reduced Pressure (129-131 °C at 14 mmHg): In organic synthesis, many compounds are sensitive to high temperatures and can decompose or undergo side reactions when heated to their atmospheric boiling point. The solution is vacuum distillation. By reducing the external pressure, the vapor pressure required for the liquid to boil is reached at a much lower temperature.[5][6][12] This is a crucial, field-proven technique for the purification of thermally sensitive materials like Ethyl 4-bromobenzoate. The significant difference between the atmospheric and vacuum boiling points underscores its susceptibility to thermal stress.

Authoritative Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. The following protocols represent self-validating systems for generating reliable data.

Protocol for Melting Point Determination

This protocol uses a digital melting point apparatus, which offers superior precision and control over the traditional Thiele tube method.

-

Apparatus Calibration: Prior to measurement, calibrate the apparatus using certified reference standards with known melting points (e.g., benzophenone, 48.5 °C; benzoic acid, 122.4 °C). This ensures the thermometer's accuracy.

-

Sample Preparation: Ensure the sample is completely dry (anhydrous). Load a small amount of the crystallized solid into a capillary tube to a height of 2-3 mm. The sample must be packed densely to ensure uniform heat transfer.

-

Measurement:

-

Place the capillary tube in the apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (~18 °C).

-

Once within 5-10 °C of the expected melting point, reduce the heating rate to 1-2 °C/min. This slow rate is critical for observing the precise melting range.

-

-

Observation and Reporting: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the last crystal melts.

-

The result is reported as a range (T₁ - T₂). A narrow range (<1 °C) indicates high purity.

-

Protocol for Boiling Point Determination (Micro-Scale)

This micro-scale method is suitable for small sample quantities and is a standard technique in research labs.

-

Apparatus Setup:

-

Place 0.5-1.0 mL of Ethyl 4-bromobenzoate into a small test tube.

-

Add a few boiling chips to ensure smooth boiling and prevent bumping.

-

Invert a small capillary tube (sealed at one end) and place it, open-end down, into the liquid.

-

Attach the test tube to a thermometer with the bulb positioned adjacent to the liquid level.

-

Immerse the assembly in a heating bath (e.g., silicone oil).

-

-

Measurement:

-

Heat the bath gradually. As the temperature rises, a stream of air bubbles will emerge from the inverted capillary.

-

Continue heating until a continuous and vigorous stream of bubbles is observed. This indicates the vapor pressure of the liquid has overcome the external pressure.

-

Turn off the heat and allow the bath to cool slowly.

-

-

Observation and Reporting: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. At this precise moment, the vapor pressure inside the capillary equals the external atmospheric pressure. Record this temperature. If performing under vacuum, record the pressure as well.

Caption: Experimental workflows for determining melting and boiling points.

Safety and Handling

According to safety data, Ethyl 4-bromobenzoate is an irritant, causing skin, eye, and respiratory irritation.[11] It may also be toxic to aquatic life with long-lasting effects.[11]

-

Personal Protective Equipment (PPE): Always use eyeshields, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[11]

-

Storage: Store in a tightly sealed container in a dry, room-temperature environment.[2][3][9]

Conclusion

The melting point (18 °C) and boiling point (262-264 °C at atmospheric pressure; 129-131 °C at 14 mmHg) of Ethyl 4-bromobenzoate are defining physical constants that arise directly from its molecular structure. The interplay of significant London dispersion forces and dipole-dipole interactions governs the energy required for phase transitions. For the drug development professional and research scientist, understanding these properties is not merely academic; it is critical for designing effective purification strategies (such as vacuum distillation to prevent thermal degradation), ensuring accurate compound identification, and assessing purity. The application of calibrated, methodical experimental protocols is paramount to generating the trustworthy data required for successful research and development outcomes.

References

-

ethyl 4-bromobenzoate - 5798-75-4, C9H9BrO2, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. [Link]

-

ethyl 4-bromobenzoate . Stenutz. [Link]

-

Describe the differences between the boiling and melting points of different esters . A-Level Chemistry. [Link]

-

Ethyl 4-bromobenzoate, 99.3%, for synthesis, Certified® 30g . GTI Laboratory Supplies. [Link]

-

Properties and Trends of Organic Compounds . Student Academic Success. [Link]

-

3.3 Melting points and Boiling Points – Introductory Organic Chemistry . Open Oregon Educational Resources. [Link]

-

Boiling Point and Melting Point in Organic Chemistry . Chemistry Steps. [Link]

-

an introduction to esters . Chemguide. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Ethyl 4-bromobenzoate CAS#: 5798-75-4 [amp.chemicalbook.com]

- 3. 5798-75-4 | CAS DataBase [m.chemicalbook.com]

- 4. Ethyl 4-bromobenzoate | 5798-75-4 [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 5798-75-4 CAS MSDS (Ethyl 4-bromobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Ethyl 4-bromobenzoate, 99% 10 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 9. Ethyl 4-bromobenzoate CAS#: 5798-75-4 [m.chemicalbook.com]

- 10. parchem.com [parchem.com]

- 11. 5798-75-4 Cas No. | Ethyl 4-bromobenzoate | Apollo [store.apolloscientific.co.uk]

- 12. Ethyl 4-Bromobenzoate | 5798-75-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. ethyl 4-bromobenzoate [stenutz.eu]

- 14. monash.edu [monash.edu]

- 15. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 16. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Solubility of Ethyl 4-bromobenzoate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of ethyl 4-bromobenzoate in various organic solvents. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document delves into the theoretical principles governing its solubility, offers a qualitative assessment based on established chemical principles, and provides detailed experimental protocols for precise solubility determination.

Introduction: Understanding the Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like ethyl 4-bromobenzoate, which serves as a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs), understanding its solubility profile is paramount. The choice of an appropriate solvent is critical for reaction kinetics, purification processes such as crystallization, and the formulation of final products. An incorrect solvent choice can lead to poor yields, impurities, and difficulties in downstream processing. This guide, therefore, aims to provide a robust framework for understanding and determining the solubility of ethyl 4-bromobenzoate.

Theoretical Framework: The Principles Governing Solubility

The solubility of a solid in a liquid is governed by a combination of factors, primarily the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a foundational principle in predicting solubility.[1][2][3] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

Molecular Structure of Ethyl 4-bromobenzoate:

Ethyl 4-bromobenzoate (C₉H₉BrO₂) possesses a molecular structure that dictates its solubility behavior. Key features include:

-

Aromatic Ring: The benzene ring is a non-polar, hydrophobic moiety.

-

Ester Group (-COOEt): The ester functional group introduces polarity to the molecule due to the presence of electronegative oxygen atoms, allowing for dipole-dipole interactions.

-

Bromo Substituent (-Br): The bromine atom is electronegative, contributing to the overall polarity of the molecule and its ability to engage in dipole-dipole interactions.

The interplay between the non-polar benzene ring and the polar ester and bromo groups results in a molecule of moderate overall polarity.

Intermolecular Forces at Play:

The dissolution of ethyl 4-bromobenzoate in a solvent involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions. The primary intermolecular forces involved are:

-

Van der Waals Forces (London Dispersion Forces): Present in all molecules, these are the primary forces of attraction between non-polar molecules.

-

Dipole-Dipole Interactions: Occur between polar molecules. The ester and bromo groups in ethyl 4-bromobenzoate allow for these interactions.

-

Hydrogen Bonding: While ethyl 4-bromobenzoate can act as a hydrogen bond acceptor at its oxygen atoms, it cannot donate a hydrogen bond.[4] This limits its ability to form strong hydrogen bonds with protic solvents like water and alcohols.

A solvent will effectively dissolve ethyl 4-bromobenzoate if the energy released from the formation of solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Qualitative Solubility Profile of Ethyl 4-bromobenzoate

Based on its molecular structure and the principles of intermolecular forces, a qualitative solubility profile for ethyl 4-bromobenzoate in common organic solvents can be predicted.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | The polar hydroxyl (-OH) group of alcohols can interact with the polar ester group of ethyl 4-bromobenzoate. However, the non-polar aromatic ring and ethyl group will also interact with the alkyl chain of the alcohol. |

| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent. Its polar carbonyl group can engage in dipole-dipole interactions with the ester and bromo groups of the solute. |

| Esters | Ethyl Acetate | Soluble | As "like dissolves like," ethyl 4-bromobenzoate is expected to be soluble in another ester like ethyl acetate due to similar polarities and the ability to engage in dipole-dipole interactions. |

| Ethers | Diethyl Ether | Moderately Soluble | Diethyl ether is a relatively non-polar solvent with some polarity due to the C-O-C bond. It is expected to have some solvating power for ethyl 4-bromobenzoate. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents are polar aprotic and can effectively solvate ethyl 4-bromobenzoate through dipole-dipole interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The non-polar aromatic ring of toluene can interact favorably with the benzene ring of ethyl 4-bromobenzoate through π-π stacking and van der Waals forces. |

| Water | - | Insoluble/Slightly Soluble | Ethyl 4-bromobenzoate is reported to be insoluble or only slightly soluble in water.[5][6][7] The large non-polar aromatic ring and the inability to donate hydrogen bonds significantly hinder its dissolution in the highly polar, hydrogen-bonded network of water.[8] |

It is crucial to note that while these qualitative predictions provide a useful starting point, empirical determination is necessary for obtaining precise solubility data.

Quantitative Solubility Data: A Noteworthy Gap

A thorough review of the available scientific literature reveals a conspicuous absence of specific quantitative solubility data for ethyl 4-bromobenzoate in common organic solvents (e.g., in g/100 mL at a specified temperature). While many supplier safety data sheets and chemical databases list it as "soluble" in various organic solvents, they do not provide numerical values. This highlights a knowledge gap and underscores the importance for researchers to experimentally determine solubility for their specific applications and conditions. The following sections provide detailed protocols to address this.

Experimental Determination of Solubility

To obtain reliable and reproducible quantitative solubility data, a systematic experimental approach is essential. The following is a detailed protocol for determining the equilibrium solubility of ethyl 4-bromobenzoate in a given organic solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

Ethyl 4-bromobenzoate (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Centrifuge (optional)

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the equilibrium solubility of ethyl 4-bromobenzoate.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of ethyl 4-bromobenzoate into a series of vials. The excess is crucial to ensure that the solution reaches saturation.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to test at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer changing.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. It is critical to avoid aspirating any solid particles.

-

Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is vital to remove any suspended microcrystals.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent.

-

Analyze the diluted samples using a validated analytical method, such as HPLC or GC. A calibration curve prepared with known concentrations of ethyl 4-bromobenzoate in the same solvent must be used for quantification.

-

Calculate the concentration of ethyl 4-bromobenzoate in the saturated solution.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Always report the temperature at which the solubility was determined.

-

Factors Influencing Solubility

Several factors can influence the solubility of ethyl 4-bromobenzoate:

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity that closely matches that of ethyl 4-bromobenzoate will generally be a better solvent.

-

Purity of Solute and Solvent: Impurities in either the solute or the solvent can affect solubility.

-

Crystalline Form (Polymorphism): If ethyl 4-bromobenzoate exists in different crystalline forms (polymorphs), each form may have a different solubility.

Safety and Handling

Ethyl 4-bromobenzoate is classified as a hazardous substance.[9] It can cause skin and serious eye irritation.[9] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[9] All work should be conducted in a well-ventilated fume hood.[9] Refer to the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work.[9]

Conclusion

This in-depth technical guide has provided a comprehensive overview of the solubility of ethyl 4-bromobenzoate in organic solvents. While a lack of readily available quantitative data in the public domain presents a challenge, a strong understanding of the underlying chemical principles allows for reliable qualitative predictions. The detailed experimental protocol provided herein empowers researchers to accurately and reproducibly determine the solubility of this compound in their solvents of choice, a critical step for successful process development and formulation. By combining theoretical knowledge with empirical data, scientists can make informed decisions regarding the use of ethyl 4-bromobenzoate in their research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Ethyl 4-bromobenzoate CAS#: 5798-75-4 [m.chemicalbook.com]

- 6. CAS 93-89-0: Ethyl benzoate | CymitQuimica [cymitquimica.com]

- 7. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 8. srdata.nist.gov [srdata.nist.gov]

- 9. Ethyl benzoate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the 13C NMR Spectral Data of Ethyl 4-bromobenzoate

This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of ethyl 4-bromobenzoate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document will delve into the theoretical underpinnings, experimental protocols, and detailed interpretation of the spectral data, ensuring a thorough understanding of the molecule's carbon framework.

Introduction: The Power of 13C NMR in Structural Analysis

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides invaluable information about the carbon skeleton of a molecule.[1][2] Unlike proton NMR, which focuses on the hydrogen atoms, 13C NMR allows for the direct observation of the carbon backbone.[1] Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[3][4][5] This sensitivity allows for the differentiation of carbons in various functional groups and within different parts of a molecule, making it an essential tool for confirming molecular structures.[6]

Ethyl 4-bromobenzoate (C9H9BrO2) is an ester of 4-bromobenzoic acid and ethanol.[7][8] Its structure comprises an ethyl group, a carbonyl group, and a para-substituted benzene ring. The presence of the electronegative bromine atom and the ester functionality significantly influences the electron distribution within the aromatic ring and, consequently, the chemical shifts of the carbon atoms. This guide will dissect these influences to provide a complete assignment of the 13C NMR spectrum.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion of the 13C NMR data, the carbon atoms in ethyl 4-bromobenzoate are numbered as follows:

Caption: Molecular structure of Ethyl 4-bromobenzoate with IUPAC numbering for NMR assignment.

13C NMR Spectral Data

The 13C NMR spectrum of ethyl 4-bromobenzoate was recorded in deuterated chloroform (CDCl3) on a 50 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[9]

| Chemical Shift (δ) in ppm | Assignment | Rationale for Assignment |

| 165.6 | C7 (C=O) | The carbonyl carbon of an ester typically appears in the range of 160-185 ppm due to the strong deshielding effect of the double-bonded oxygen.[3][10] |

| 131.4 | C3 & C5 | These aromatic carbons are ortho to the bromine atom and meta to the ester group. Their chemical shift is influenced by both substituents. |

| 130.9 | C2 & C6 | These aromatic carbons are meta to the bromine atom and ortho to the ester group. Their chemical shift reflects these electronic influences. |

| 129.2 | C1 | This is the ipso-carbon, directly attached to the ester group. |

| 127.7 | C4 | This is the ipso-carbon directly attached to the electronegative bromine atom, which causes a downfield shift. |

| 61.0 | C8 (-O-CH2-) | The carbon of the methylene group attached to the ester oxygen is deshielded and typically appears in the 50-90 ppm range.[3] |

| 14.1 | C9 (-CH3) | The terminal methyl carbon of the ethyl group is the most shielded carbon and appears in the typical alkane region of 10-15 ppm.[3] |

Data sourced from a study by The Royal Society of Chemistry.[9]

Experimental Protocol for 13C NMR Spectrum Acquisition

The following outlines a standard procedure for obtaining a high-quality 13C NMR spectrum of a small organic molecule like ethyl 4-bromobenzoate.

Workflow for 13C NMR Sample Preparation and Data Acquisition

Sources

- 1. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 4-bromobenzoate

For: Researchers, scientists, and drug development professionals

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of Ethyl 4-bromobenzoate (C₉H₉BrO₂), a compound of interest in organic synthesis and pharmaceutical research. We will delve into the theoretical underpinnings of its vibrational spectrum, present a robust experimental protocol for acquiring high-fidelity data, and provide a detailed interpretation of its characteristic absorption bands. This document is designed to serve as a practical resource, blending foundational principles with actionable, field-proven insights.

Introduction: The Vibrational Fingerprint of a Molecule

Infrared (IR) spectroscopy is a cornerstone analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to the natural vibrations of its chemical bonds. This absorption pattern generates a unique spectrum that serves as a molecular "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.

For an aromatic ester like ethyl 4-bromobenzoate, the IR spectrum is particularly informative. It reveals the presence of the carbonyl group of the ester, the aromatic ring, the aliphatic ethyl chain, and the carbon-bromine bond. The precise frequencies of these vibrations are sensitive to the electronic environment within the molecule, providing a detailed picture of its chemical architecture.

Molecular Structure and Expected Vibrational Modes

Ethyl 4-bromobenzoate is comprised of several key functional groups that give rise to characteristic IR absorptions: an ethyl ester group (-COOCH₂CH₃), a para-substituted benzene ring, and a bromine atom attached to the ring. The interplay of these groups dictates the overall IR spectrum.

A foundational concept for understanding the IR spectrum of esters is the "Rule of Three," which highlights three strong absorption bands corresponding to the C=O stretch and two C-O stretches.[1][2] In aromatic esters, conjugation between the benzene ring and the carbonyl group influences the position of the C=O stretching frequency, typically shifting it to a lower wavenumber compared to saturated esters.[1][3]

The primary vibrational modes we expect to observe for ethyl 4-bromobenzoate are:

-

Aromatic C-H stretching: Vibrations of the hydrogen atoms attached to the benzene ring.

-

Aliphatic C-H stretching: Vibrations of the hydrogen atoms in the ethyl group.

-

Carbonyl (C=O) stretching: A very strong and characteristic absorption for the ester group.

-

Aromatic C=C stretching: In-ring vibrations of the benzene ring.

-

C-O stretching: Two distinct stretches associated with the ester linkage.

-

C-H bending: Vibrations of both the aromatic and aliphatic C-H bonds.

-

C-Br stretching: The vibration of the carbon-bromine bond.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol details the acquisition of an IR spectrum for ethyl 4-bromobenzoate using Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory. ATR is a preferred method for liquid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra.

Materials and Instrumentation

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: An Attenuated Total Reflectance (ATR) accessory, typically equipped with a diamond or zinc selenide crystal.

-

Sample: Ethyl 4-bromobenzoate (liquid).

-

Solvent: Isopropanol or ethanol for cleaning the ATR crystal.

-

Wipes: Lint-free laboratory wipes.

Step-by-Step Methodology

-